Procyanidin B6

Vue d'ensemble

Description

Procyanidin B6 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a dimer composed of two catechin molecules linked by a 4→6 bond. This compound is naturally found in various plants, including grape seeds and beer . It is known for its strong antioxidant properties and potential health benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procyanidin B6 can be synthesized through the condensation of synthetic leucocyanidin and catechin. This reaction occurs rapidly at pH 5 under ambient conditions, resulting in the formation of procyanidins B3 and B6 . Another method involves the regioselective synthesis of this compound using Lewis acid-catalyzed intramolecular condensation. This method includes the removal of the 5-O-t-butyldimethylsilyl group from 5,7,3’,4’-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid, followed by SnCl₄-catalyzed intramolecular condensation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as grape seeds. The process includes repeated elutions with methanol-water, ethanol-water, or ethanol-methanol-water mixtures on Sephadex LH-20 and Sephadex LH-60 columns to isolate pure oligomeric proanthocyanidins .

Analyse Des Réactions Chimiques

Types of Reactions: Procyanidin B6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield catechin derivatives.

Applications De Recherche Scientifique

Cancer Chemoprevention

Procyanidin B6 exhibits significant anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines without affecting normal cells. Key findings include:

- Mechanisms of Action : this compound modulates multiple intracellular signaling pathways involved in cancer progression. It has been shown to alter gene expression related to apoptosis and tumor suppression, particularly through the inhibition of pro-inflammatory mediators and cyclooxygenase-2 (COX-2) expression .

- In Vitro Studies : In studies involving human breast cancer (MCF-7), lung cancer (A427), and colorectal cancer (HCT-8), this compound demonstrated potent antiproliferative effects .

| Cancer Type | Effect of this compound |

|---|---|

| Breast Cancer | Induces apoptosis |

| Lung Cancer | Inhibits cell proliferation |

| Colorectal Cancer | Alters gene expression |

Cardiovascular Health

Procyanidins, including B6, are associated with cardiovascular benefits. They contribute to cardiovascular health through:

- Antioxidant Activity : this compound exhibits strong antioxidant properties that help mitigate oxidative stress, a key factor in cardiovascular diseases .

- Improvement of Lipid Profiles : Studies suggest that procyanidins can lower blood lipid levels and improve lipid metabolism, which is crucial for managing conditions like diabetes and obesity .

| Cardiovascular Benefit | Mechanism |

|---|---|

| Reduces Oxidative Stress | Antioxidant activity |

| Improves Lipid Metabolism | Inhibition of adipogenesis |

Metabolic Disorders

Recent studies have highlighted the role of this compound in managing metabolic disorders such as Type 2 Diabetes Mellitus (T2DM):

- Effects on Lipid Metabolism : this compound has been shown to ameliorate dysregulated lipid metabolism in T2DM models by protecting mitochondrial function and inhibiting adipogenesis .

- Weight Management : In animal studies, administration of procyanidins resulted in weight loss and improved metabolic parameters in T2DM mice .

Antibacterial Activity

Procyanidin-rich extracts from grape seeds, including those containing this compound, have demonstrated antibacterial properties:

- In Vitro Efficacy : Studies indicate that these extracts can inhibit the growth of various bacterial strains, suggesting potential applications in food preservation and health supplements .

Case Studies and Research Findings

Several studies have investigated the applications of this compound across different domains:

- A study published in Molecules indicated that procyanidin-rich extracts can significantly reduce inflammation markers in macrophages, showcasing their potential as anti-inflammatory agents .

- Another investigation focused on the synthesis of this compound using a regioselective method, emphasizing its unique structural characteristics that contribute to its biological activity .

Mécanisme D'action

Procyanidin B6 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation . It also influences the gut microbiota, which plays a crucial role in energy metabolism and overall health .

Comparaison Avec Des Composés Similaires

Procyanidin B6 is unique due to its specific 4→6 linkage between catechin molecules. Similar compounds include other B-type proanthocyanidins such as procyanidin B1, B2, and B3. These compounds differ in the type of linkage and the number of catechin units:

Procyanidin B1: Catechin-(4α→8)-catechin

Procyanidin B2: Epicatechin-(4β→8)-epicatechin

Procyanidin B3: Catechin-(4α→8)-catechin

This compound stands out due to its unique linkage and the specific biological activities associated with this structure.

Activité Biologique

Procyanidin B6 is a member of the proanthocyanidin family, a class of polyphenolic compounds found in various plants, particularly in fruits, seeds, and bark. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The following sections provide an in-depth exploration of the biological activity of this compound, supported by research findings and relevant data.

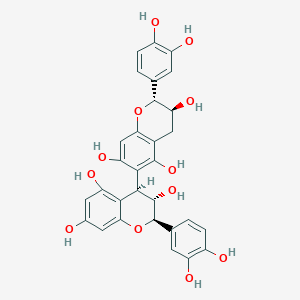

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes interflavan bonds that contribute to its biological activity. Its molecular formula is , with a molecular weight of 578.52 g/mol. The compound features a C-(4α→6)-C bond configuration, distinguishing it from other procyanidins such as B1 and B2.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help protect cells from oxidative stress. Research has shown that proanthocyanidins can scavenge free radicals and enhance the body's antioxidant defenses. A study demonstrated that procyanidins could increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various biological systems .

2. Anti-Inflammatory Effects

The anti-inflammatory effects of this compound are noteworthy. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This modulation of inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .

3. Effects on Lipid Metabolism

This compound has been linked to improvements in lipid metabolism, particularly in models of type 2 diabetes mellitus (T2DM). In a study involving T2DM mice, treatment with procyanidins led to reduced body weight and improved glucose tolerance compared to control groups. The mechanism involves the activation of the AMPK signaling pathway, which plays a crucial role in regulating lipid metabolism .

| Parameter | Control Group | This compound Treatment | Effect |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 3 | Decreased |

| Glucose Level (mg/dL) | 200 ± 10 | 150 ± 15 | Significantly reduced |

| Insulin Level (µU/mL) | 15 ± 3 | 10 ± 2 | Significantly reduced |

4. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer effects of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further cancer research .

Case Studies

Several case studies have investigated the effects of this compound on human health:

- Case Study on Metabolic Syndrome : A clinical trial involving participants with metabolic syndrome showed that supplementation with proanthocyanidins resulted in improved metabolic markers, including reduced waist circumference and lower triglyceride levels after three months of treatment .

- Case Study on Cardiovascular Health : Another study focused on individuals at risk for cardiovascular diseases found that daily intake of proanthocyanidins improved endothelial function and reduced arterial stiffness, suggesting cardiovascular protective effects .

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-ZBRHZRBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028815 | |

| Record name | Procyanidin B6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-58-2 | |

| Record name | Procyanidin B6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.